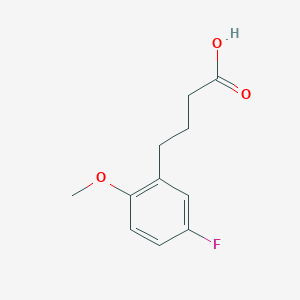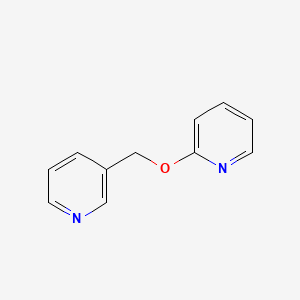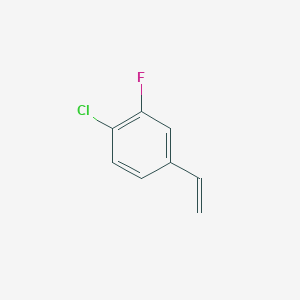
4-(5-氟-2-甲氧基苯基)丁酸
描述
4-(5-Fluoro-2-methoxyphenyl)butanoic acid is an organic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is also known as Fmoc-3,5-dimethoxyphenylalanine and is widely used in scientific research due to its unique properties.
科学研究应用
高效液相色谱法 (HPLC) 应用
4-(6-甲氧基萘-2-基)-4-氧代-2-丁烯酸甲酯是一种与 4-(5-氟-2-甲氧基苯基)丁酸结构相关的化合物,用作生物学上重要的硫醇(如谷胱甘肽、半胱氨酸和同型半胱氨酸)的 HPLC 分析的荧光标记剂。该方法允许快速且选择性地检测这些硫醇,在药物制剂分析中提供应用 (Gatti, Cavrini, Roveri, & Pinzauti, 1990)。
生物应用中的荧光猝灭
苯胺对硼酸衍生物(包括 4-氟-2-甲氧基苯基硼酸)的荧光猝灭的研究揭示了静态猝灭机制及其在生物应用中的潜力。此类研究增强了我们对各种生物和药物背景下分子相互作用的理解 (Geethanjali, Nagaraja, & Melavanki, 2015)。
药物中间体合成
4,4-双(4-氟苯基)丁酸与 4-(5-氟-2-甲氧基苯基)丁酸密切相关,通过 Friedel-Crafts 反应合成,作为一种重要的药物中间体。通过应用磺化,可以成功去除不需要的异构体,突出了其在药物化合物合成中的重要性 (Fan, 1990)。
材料科学中的液晶性
对某些化合物(包括与 4-(5-氟-2-甲氧基苯基)丁酸相关的化合物)的液晶性的研究有助于材料科学,特别是在液晶显示器和其他电子设备的开发中。这项研究提供了对这些材料的特性和应用的宝贵见解 (Yamamoto, Kimura, Takabayashi, Oba, Karikomi, & Minabe, 2005)。
有机合成中的脱甲基过程
开发一种无机溶剂脱甲基化 4-(4-甲氧基苯基)丁酸生成 4-(4-羟基苯基)丁酸的过程展示了绿色化学过程的进步。该方法强调了在药物开发的关键中间体合成中采用环保方法的重要性 (Delhaye, Diker, Donck, & Merschaert, 2006)。
属性
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-15-10-6-5-9(12)7-8(10)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXLWICMZMEFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2771487.png)
![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-3-ylpropan-1-ol](/img/structure/B2771494.png)
![1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2771495.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771497.png)


![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2771502.png)
![N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide](/img/structure/B2771504.png)
![N-(4-phenoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2771505.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2771507.png)
![N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide](/img/structure/B2771508.png)


